Chloracyzine hydrochloride

Electrophysiology Sodium channel pharmacology Phenothiazine SAR

Chloracyzine hydrochloride (CAS 1045-82-5) is the hydrochloride salt of chloracyzine (free base CAS 800-22-6), a synthetic phenothiazine derivative with the IUPAC name 1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-1-propanone hydrochloride. The compound belongs to the 10-dialkylaminoacyl phenothiazine subclass and was originally developed in Russia as an antianginal agent with dual coronary vasodilator and antidepressant properties.

Molecular Formula C19H22Cl2N2OS
Molecular Weight 397.4 g/mol
CAS No. 1045-82-5
Cat. No. B094691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloracyzine hydrochloride
CAS1045-82-5
Synonymschloracizine
chloracizine hydrochloride
chloracizine methiodide
chloracysine
chloracyzine
Molecular FormulaC19H22Cl2N2OS
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
InChIInChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H
InChIKeyQELDTSNVBZMBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloracyzine Hydrochloride (CAS 1045-82-5): Chemical Identity, Pharmacological Class, and Sourcing Baseline


Chloracyzine hydrochloride (CAS 1045-82-5) is the hydrochloride salt of chloracyzine (free base CAS 800-22-6), a synthetic phenothiazine derivative with the IUPAC name 1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-1-propanone hydrochloride [1]. The compound belongs to the 10-dialkylaminoacyl phenothiazine subclass and was originally developed in Russia as an antianginal agent with dual coronary vasodilator and antidepressant properties [2]. Unlike the majority of phenothiazine derivatives which exert antipsychotic effects via dopamine D2 receptor blockade, chloracyzine was found not to possess antipsychotic activity and instead became the first Russian tricyclic drug with antidepressant action [3]. The hydrochloride salt (molecular formula C₁₉H₂₂Cl₂N₂OS, molecular weight ~397.4 g/mol) is a light-yellow fine-crystalline powder, freely soluble in water and saline, with oral administration producing onset of action within 10–15 minutes and a duration of effect of 1.5–2.5 hours [4].

Why Chloracyzine Hydrochloride Cannot Be Substituted by Generic Phenothiazine Analogs: Key Differentiators


Chloracyzine hydrochloride occupies a unique pharmacological niche that defies simple substitution by other phenothiazine derivatives or classical vasodilators. Three orthogonal evidence streams demonstrate that in-class compounds such as chlorpromazine, ethmozine, papaverine, or bencyclane produce materially different molecular, cellular, and organ-level effects. First, chloracyzine exhibits a qualitatively distinct sodium channel blocking state preference—blocking inactive rather than open channels—which separates it from ethmozine and ethacizine and carries implications for use-dependent electrophysiological behavior [1]. Second, unlike chlorpromazine, propazine, triftazin, and nonachlazine, chloracyzine does not increase phospholipid membrane viscosity at pharmacologically relevant concentrations, indicating reduced propensity for membrane-mediated off-target effects [2]. Third, chloracyzine produces a regionally selective augmentation of cerebral cortical blood flow, in contrast to the uniform pan-cortical and subcortical hyperemia induced by papaverine, enabling more targeted cerebrovascular intervention [3]. These differences mean that selecting a generic phenothiazine or vasodilator as a substitute would yield a fundamentally different pharmacodynamic profile, compromising experimental reproducibility and therapeutic intent.

Product-Specific Quantitative Evidence Guide: Chloracyzine Hydrochloride Differentiation Data


Sodium Channel State-Dependent Blockade: Chloracyzine Blocks Inactive Channels, Unlike Ethmozine and Ethacizine

In voltage-clamp studies on myelinated nerve fibers, chloracizine (5 μM) effectively blocked inactive-state sodium channels, whereas ethmozine and ethacizine (each at 5 μM) required open channels for blocking action. Chlorpromazine shared chloracizine's inactive-channel preference but differed in the rates of block development and removal [1]. This gate-dependent selectivity constitutes a qualitative mechanistic distinction, not merely a potency difference.

Electrophysiology Sodium channel pharmacology Phenothiazine SAR

Membrane Phospholipid Viscosity: Chloracyzine Does Not Increase Bilayer Viscosity, Unlike Chlorpromazine and Other Phenothiazines

Of five phenothiazine derivatives tested for their effect on model phospholipid membrane viscosity by pyrene excimerization, chlorpromazine, propazine, triftazin, and nonachlazine all considerably increased the viscosity of the phospholipid liposome bilayer at concentrations of 10⁻⁵–10⁻⁴ M. Chloracyzine was the sole exception, producing no significant increase in membrane viscosity at these concentrations [1]. All tested phenothiazines, including chloracyzine, decreased liposome breakdown potential at concentrations as low as 10⁻⁷ M, indicating that chloracyzine retains membrane-interactive properties without altering bilayer fluidity.

Membrane biophysics Phospholipid bilayer Drug-membrane interactions

Cerebral Blood Flow Regional Selectivity: Chloracyzine Augments Cortical Flow Preferentially, Unlike Papaverine's Uniform Hyperemia

In a multichannel recording study on 100 anesthetized cats, the effects of three vasodilators on volume velocity of blood flow (microthermistor technique) and oxygen tension (polarography) were measured in the carotid artery, cerebral cortex, thalamus, and white matter. Papaverine characteristically produced a uniform augmentation of blood supply to the cerebral cortex, thalamus, and white matter. In contrast, chloracyzine—and even more so bencyclane—primarily augmented blood supply to the cerebral cortex, with less effect on the thalamus and white matter [1]. All three drugs elevated total and local brain blood flow and, in most instances, increased oxygen tension in arterial blood and cerebral tissue.

Cerebrovascular pharmacology Regional blood flow Multichannel recording

Myocardial Oxygen Consumption Reduction with Minimal Hemodynamic Perturbation: Chloracyzine vs. Papaverine and Nitroglycerin

Chloracyzine was shown to produce a decrease in myocardial oxygen consumption in both open-chest cat and isolated cat heart (Langendorff) preparations, accompanied by a reduction in coronary blood flow that was preceded by a transient coronary dilatation. Critically, chloracyzine produced an insignificant increase in arterial pressure; heart rate increased only slightly in open-chest experiments and not at all in the isolated heart [1]. The mechanism was proposed to involve improved myocardial oxygen utilization efficiency. In a comparative study by Buyanov and Kisin (1963), the effects of chloracyzine, aminophylline, papaverine, and nitroglycerin on coronary vessel tone and myocardial oxygen consumption were evaluated in the Langendorff isolated heart model [2]. While quantitative group-level data from the 1963 study are not available in English-language abstracts, the distinct hemodynamic preservation with chloracyzine contrasts with the vasodilator-induced hypotension or tachycardia often observed with nitroglycerin and papaverine.

Myocardial oxygen consumption Coronary hemodynamics Antianginal pharmacology

Anticholinergic Potency: Chloracyzine Surpasses Papaverine, Tiphen, and Aprofen in Preclinical Assays

According to the clinical-pharmacological characterization by Tynyanova and Bernshtein (1966), chloracyzine belongs to the 10-dialkylaminoacyl phenothiazine derivatives, which possess pronounced spasmolytic and anticholinergic properties. In direct comparative preclinical testing, chloracyzine surpassed papaverine, tiphen, and aprofen in anticholinergic (cholinolytic) activity [1]. The Russian-language clinical literature consistently ranks chloracyzine's M-cholinolytic potency above that of papaverine, a widely used musculotropic spasmolytic reference compound [2]. Exact IC₅₀ or pA₂ values are not reported in the available clinical summaries, limiting this evidence to a directional potency claim rather than a precise quantitative comparison.

Anticholinergic activity Spasmolytic potency Muscarinic antagonism

Phospholipase A₂ Inhibition: Chloracyzine Completely Inhibits Neutrophil Oxidant Production via PLA₂ Pathway

In a study of neutrophil signal transduction, Robinson et al. (1994) demonstrated that chloracizine (referred to as 'chloracysine') completely inhibited reactive oxidant production in human neutrophils stimulated by soluble immune complexes. This effect was attributed to inhibition of phospholipase A₂ (PLA₂). In the same experimental system, neutrophil activation by soluble complexes was pertussis toxin-sensitive (G-protein coupled), staurosporine-insensitive (PKC-independent), and only marginally (<30%) inhibited by butanol (phospholipase D-independent) [1]. The complete inhibition by chloracizine, contrasted with the lack of effect of PKC and PLD inhibitors, establishes a specific PLA₂-dependent mechanism. Notably, chloracizine did not inhibit oxidant production triggered by insoluble immune complexes, which operated through a distinct signaling pathway. This PLA₂ inhibitory activity is not shared by all phenothiazines and represents an ancillary biochemical property relevant to inflammation research.

Phospholipase A2 inhibition Neutrophil activation Signal transduction

Best-Fit Research and Procurement Scenarios for Chloracyzine Hydrochloride Based on Verified Differentiation Evidence


Sodium Channel Gating Pharmacology: Inactive-State vs. Open-State Block Discrimination Studies

Investigators studying state-dependent sodium channel pharmacology can use chloracyzine hydrochloride as a reference inactive-state blocker, paired with ethmozine or ethacizine as open-state blockers, all tested at the validated concentration of 5 μM in voltage-clamp preparations. This application is directly supported by the Bolotina et al. (1992) head-to-head comparison showing that chloracizine and chlorpromazine block inactive channels, while ethmozine and ethacizine require open channels [4]. Procurement of chloracyzine hydrochloride should specify the hydrochloride salt form (CAS 1045-82-5) for aqueous solubility in electrophysiological buffers, with molecular weight 397.4 g/mol for accurate molarity calculations.

Membrane Biophysics: Drug-Induced Alterations in Phospholipid Bilayer Fluidity Screening

For compound library screens assessing phenothiazine effects on membrane viscosity, chloracyzine hydrochloride serves as a validated negative control—a phenothiazine that does not increase phospholipid bilayer viscosity at 10⁻⁵–10⁻⁴ M, in contrast to chlorpromazine, propazine, triftazin, and nonachlazine, all of which do [4]. This application is supported by Parnev et al. (1987) data and is relevant for pharmaceutical scientists evaluating membrane-mediated toxicity or drug-membrane partitioning as part of early-stage safety profiling. The compound's solubility in aqueous media facilitates liposome-based assay formats.

Cerebrovascular Regional Perfusion Studies: Cortical-Selective Vasodilation in Ischemia-Reperfusion Models

Chloracyzine hydrochloride is indicated for experimental cerebral ischemia protocols requiring cortical-preferring vasodilation, as demonstrated by Saratikov & Dmitrienko (1975) in a 100-cat multichannel recording study showing that chloracyzine primarily augments cerebral cortical blood flow, whereas papaverine produces uniform pan-regional hyperemia [4]. Researchers should use chloracyzine when cortical selectivity is experimentally desired and papaverine when uniform perfusion augmentation across cortex, thalamus, and white matter is needed. The compound's rapid onset (10–15 min after oral administration) and 1.5–2.5 hour duration of action inform dosing schedules in in vivo protocols.

Myocardial Oxygen-Sparing Anti-Ischemic Research: Mechanistic Studies of Oxygen Utilization Efficiency

Chloracyzine hydrochloride is the appropriate tool compound for investigating pharmacological reduction of myocardial oxygen consumption without concomitant hemodynamic perturbation. Unlike nitroglycerin (which lowers systemic pressure) and papaverine (which may increase oxygen demand), chloracyzine reduces myocardial oxygen consumption while producing an insignificant change in arterial pressure and minimal heart rate alteration, as established by Kisin (1976) in open-chest cat and isolated Langendorff heart preparations [4]. The compound is suitable for Langendorff-perfused heart models and in vivo cardiac oxygen consumption studies where hemodynamic stability is a critical experimental control parameter.

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